molecular formula C24H25N5O3S B6521182 1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-51-8

1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B6521182
CAS No.: 894052-51-8
M. Wt: 463.6 g/mol
InChI Key: GPEXJLQPCWOYTC-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This compound features a complex dihydropyrimidine core structure, substituted with a phenylcarboxamide group at the 5-position and a sulfanyl-linked phenylpiperazine moiety at the 2-position. This specific molecular architecture suggests potential for diverse biological activity. Researchers are investigating this molecule primarily as a key intermediate in the synthesis of novel therapeutic agents and as a tool compound for probing biological pathways. Its structure indicates potential application in enzyme inhibition studies, particularly for kinases or other ATP-binding proteins, given the resemblance of the dihydropyrimidine scaffold to known pharmacophores. Furthermore, the presence of the phenylpiperazine group, common in neuroactive compounds, makes it a candidate for receptor-binding assays in neurological disorder research. The exact mechanism of action, molecular targets, and specific research applications are currently under investigation in preclinical settings. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data should be consulted prior to handling.

Properties

IUPAC Name

1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-27-23(32)20(22(31)26-18-8-4-2-5-9-18)16-25-24(27)33-17-21(30)29-14-12-28(13-15-29)19-10-6-3-7-11-19/h2-11,16H,12-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEXJLQPCWOYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound belonging to the pyrimidine class. It features a unique structure that combines a piperazine moiety with a dihydropyrimidine core, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight382.45 g/mol
CAS Number894030-32-1

The structural complexity of this compound contributes to its diverse biological properties. The presence of the piperazine ring is particularly significant as it is known to enhance interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate interactions or binding to active sites, thereby disrupting normal enzymatic functions.
  • Receptor Modulation : The piperazine component can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines exhibit antibacterial and antifungal properties, likely through disruption of microbial cellular processes.

Antimicrobial Properties

Research indicates that pyrimidine derivatives possess significant antibacterial activity. For instance, studies have shown that certain related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL against various bacterial strains . The specific activity of 1-methyl-6-oxo derivatives remains to be fully elucidated but is expected to follow similar trends due to structural similarities.

Anticancer Potential

A notable area of interest is the anticancer activity of pyrimidine derivatives. Compounds similar to 1-methyl-6-oxo have demonstrated cytotoxic effects against multiple cancer cell lines, including HeLa and HepaRG cells. In one study, derivatives with bulky substituents showed improved anticancer properties, suggesting that modifications in the structure may enhance efficacy .

Case Study 1: Cytotoxicity Evaluation

A series of pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that compounds with an aliphatic amino group at the 4-position were less toxic to normal cells compared to those with more complex groups . This suggests a potential for selective targeting in cancer therapy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various pyrimidine derivatives were tested against common pathogens. Results indicated a broad spectrum of activity, with some compounds achieving significant inhibition against resistant strains . This highlights the potential for these compounds in developing new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Substituent Comparison at Key Positions

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Reference
Target Compound 2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl N-phenyl carboxamide Oxo -
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide 1-Amino-1-methylethyl N-(4-fluorobenzyl) carboxamide Oxo
2-(4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide 4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl N-methyl-N-(3-(4-nitrophenoxy)propyl) -
2-(Propylthio)-4-oxo-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile Propylthio Cyano Oxo

Key Observations :

  • The target compound’s phenylpiperazine at Position 2 distinguishes it from analogues with alkylthio (e.g., propylthio in ) or non-aromatic amines (e.g., 1-amino-1-methylethyl in ). This group may enhance binding to G-protein-coupled receptors .

Key Observations :

  • The target compound’s synthesis likely parallels methods for piperazinyl pyrimidines (e.g., nucleophilic substitution or alkylation) .
  • Alkylation reagents vary significantly: iodopropane or benzyl halides in vs. bromoethyl-phenylpiperazine derivatives in the target compound.

Table 3: Activity and Property Comparison

Compound Class Biological Activity logP (Predicted) Solubility (mg/mL) Reference
Target Compound Not reported (structural analogy suggests CNS targets) 3.8 0.12
4-Fluorobenzyl Derivatives (e.g., ) Antibacterial (MIC: 8 µg/mL) 2.5 0.45
Nitrophenoxypropyl Derivatives (e.g., ) COX-2 inhibition (IC₅₀: 1.2 µM) 4.1 0.08

Key Observations :

  • The 4-fluorobenzyl group in improves solubility (0.45 mg/mL) compared to the target compound (0.12 mg/mL), likely due to reduced hydrophobicity .
  • Nitro and acetyl groups in enhance COX-2 inhibition but reduce solubility, highlighting a trade-off between activity and bioavailability .

Q & A

Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with the formation of the dihydropyrimidine core followed by functionalization of the sulfanyl and phenylpiperazine moieties. Critical steps include:

  • Coupling reactions : Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry under inert atmospheres (e.g., nitrogen) .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are used to enhance reactivity, with temperature control (e.g., reflux at 80–100°C) to prevent side reactions .
  • Catalysts : Triethylamine or DMAP may accelerate amide bond formation between the carboxamide and phenylpiperazine groups .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Yield optimization relies on Design of Experiments (DOE) to test variables like stoichiometry, solvent polarity, and reaction time .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of sulfanyl and piperazine substitutions. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl peaks (δ 165–175 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments from the dihydropyrimidine ring .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while gradient elution resolves polar byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in pharmacological assays (e.g., IC50_{50} values) may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Molecular docking : Perform in silico simulations to identify binding poses with enzymes (e.g., kinases) or receptors (e.g., serotonin receptors) linked to the phenylpiperazine moiety .
  • Structure-Activity Relationship (SAR) : Systematically modify the sulfanyl or carboxamide groups to isolate contributions to activity .

Advanced: What computational strategies predict reactivity and optimize synthetic routes?

  • Quantum chemical calculations : Density Functional Theory (DFT) models bond dissociation energies for sulfanyl group stability and transition-state geometries for ring closure .
  • Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for dihydropyrimidine formation .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for yield improvement .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics?

  • Metabolic stability : Use liver microsome assays (human/rodent) to assess CYP450-mediated oxidation of the phenylpiperazine group .
  • Bioavailability : Formulate the compound with co-solvents (e.g., PEG 400) to enhance solubility, monitored via LC-MS/MS plasma profiling .
  • Toxicology : Conduct thermal analysis (TGA/DSC) to ensure no polymorphic transitions occur at physiological temperatures .

Basic: What functional groups dictate the compound’s reactivity in derivatization?

  • Sulfanyl group : Susceptible to oxidation (e.g., to sulfoxides) under acidic conditions, requiring protective strategies like thioether alkylation .
  • Carboxamide : Participates in hydrolysis under strong base (e.g., NaOH), necessitating pH control during storage .
  • Phenylpiperazine : Engages in hydrogen bonding with biological targets; substituents on the phenyl ring modulate lipophilicity .

Advanced: How can researchers address discrepancies in thermal stability data?

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across batches to identify impurities affecting stability .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms by analyzing melting endotherms, with recrystallization in ethanol/water mixtures to isolate stable forms .

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